molecular formula C13H18BBrO2S B8096319 3-Bromo-2-methylsulfanylphenylboronic acid, pinacol ester

3-Bromo-2-methylsulfanylphenylboronic acid, pinacol ester

Cat. No. B8096319
M. Wt: 329.1 g/mol
InChI Key: UYELLSSMNFBVCH-UHFFFAOYSA-N
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Description

“3-Bromo-2-methylsulfanylphenylboronic acid, pinacol ester” is a chemical compound with the molecular formula C13H18BBrO2S . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .


Synthesis Analysis

The synthesis of pinacol boronic esters like “3-Bromo-2-methylsulfanylphenylboronic acid, pinacol ester” can be achieved through various methods. One such method involves the reaction between aryl Grignard reagents or aryllithium species with trialkyl boronates . Another approach involves a metal-free synthetic method for arylboronic pinacol esters from easily available aromatic amines as starting materials .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2-methylsulfanylphenylboronic acid, pinacol ester” can be analyzed using 11B NMR spectroscopy . This technique can determine the pKa of the most commonly used phenyl boronic acids and their binding with catechol or d,l-hydrobenzoin as prototypical diols .


Chemical Reactions Analysis

Pinacol boronic esters, including “3-Bromo-2-methylsulfanylphenylboronic acid, pinacol ester”, can undergo catalytic protodeboronation, a process that is not well developed compared to the functionalizing deboronation of alkyl boronic esters . This process can be paired with a Matteson–CH2– homologation to allow for formal anti-Markovnikov alkene hydromethylation .

Mechanism of Action

The Suzuki–Miyaura (SM) coupling reaction is a key mechanism of action for boronic acids and their esters . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Future Directions

The future directions in the research and application of “3-Bromo-2-methylsulfanylphenylboronic acid, pinacol ester” and similar compounds could involve further development of catalytic protodeboronation of pinacol boronic esters , as well as exploration of new synthetic methods .

properties

IUPAC Name

2-(3-bromo-2-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BBrO2S/c1-12(2)13(3,4)17-14(16-12)9-7-6-8-10(15)11(9)18-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYELLSSMNFBVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BBrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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